Lucanthone N-oxide

Description

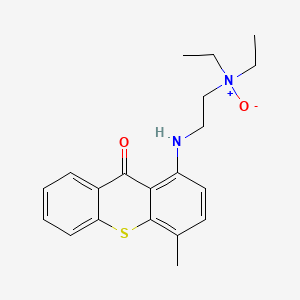

Structure

3D Structure

Propriétés

Numéro CAS |

5615-06-5 |

|---|---|

Formule moléculaire |

C20H24N2O2S |

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

N,N-diethyl-2-[(4-methyl-9-oxothioxanthen-1-yl)amino]ethanamine oxide |

InChI |

InChI=1S/C20H24N2O2S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20/h6-11,21H,4-5,12-13H2,1-3H3 |

Clé InChI |

ZDSNQHIOBHSSFP-UHFFFAOYSA-N |

SMILES canonique |

CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lucanthone N-oxide |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Lucanthone N-oxide: Structure, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucanthone N-oxide, a derivative of the thioxanthenone lucanthone, is a molecule of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted mechanism of action. Primarily known for its role as a DNA intercalator and an inhibitor of the critical DNA repair enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1), this compound presents a compelling profile for further investigation in oncology and parasitology. This document furnishes detailed experimental protocols for its synthesis and biological evaluation, alongside a visual representation of its impact on cellular signaling pathways, to facilitate advanced research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, systematically named 1-[[2-(diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-one N-oxide, is characterized by a planar tricyclic thioxanthenone core, which is essential for its biological activity. The N-oxidation of the tertiary amine in the side chain enhances the molecule's polarity compared to its parent compound, lucanthone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[[2-(diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-one N-oxide | |

| Molecular Formula | C₂₀H₂₄N₂O₂S | [1] |

| Molecular Weight | 356.5 g/mol | [1] |

| CAS Number | 5615-06-5 | [1] |

| Appearance | Solid powder | [1] |

| SMILES | CC--INVALID-LINK--(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] | [1] |

| InChI | InChI=1S/C20H24N2O2S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20/h6-11,21H,4-5,12-13H2,1-3H3 | [1] |

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action, primarily targeting DNA integrity and repair processes.

-

DNA Intercalation : The planar thioxanthenone ring system of this compound allows it to insert between the base pairs of DNA, with a preference for AT-rich regions.[1][2] This intercalation physically obstructs the DNA helix, thereby interfering with essential cellular processes such as DNA replication and transcription.[1]

-

APE1 Inhibition : this compound is a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the base excision repair (BER) pathway.[3][4][5] The BER pathway is crucial for repairing DNA damage caused by oxidation and alkylation. By inhibiting APE1, this compound prevents the repair of abasic sites in DNA, leading to an accumulation of DNA damage and potentially triggering apoptosis. It has been shown to bind to a hydrophobic pocket near the active site of APE1.[3]

Table 2: Biological Activity of this compound

| Parameter | Value | Target | Reference |

| APE1 Endonuclease Inhibition (IC₅₀) | 5 µM | APE1 | [1] |

| APE1 Binding Affinity (K D) | 89 nM | APE1 | [1] |

Signaling Pathway

The dual mechanism of action of this compound significantly impacts cellular signaling, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key events following cellular exposure to this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

Lucanthone

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve lucanthone in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled lucanthone solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

APE1 Endonuclease Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of this compound against APE1, based on fluorescence resonance energy transfer (FRET).

Materials:

-

Recombinant human APE1 enzyme

-

Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a tetrahydrofuran (THF) analog) flanked by a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL).

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as positive and negative controls, respectively.

-

Add the APE1 enzyme to each well to a final concentration of approximately 1 nM and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled oligonucleotide substrate to each well to a final concentration of 50 nM.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) at regular intervals for 30 minutes at 37 °C.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Determine the percentage of APE1 inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

DNA Intercalation Assay

A common method to assess DNA intercalation is to measure the change in the melting temperature (Tm) of double-stranded DNA in the presence of the compound.

Materials:

-

Calf thymus DNA (ctDNA)

-

Assay buffer: 10 mM Tris-HCl (pH 7.4), 100 mM NaCl.

-

This compound stock solution (in DMSO)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

-

Prepare a solution of ctDNA in the assay buffer to a final concentration of approximately 50 µM (in base pairs).

-

Prepare solutions of ctDNA with varying concentrations of this compound. Ensure the final DMSO concentration is constant across all samples and does not exceed 1%.

-

Place the cuvettes in the temperature-controlled holder of the UV-Vis spectrophotometer.

-

Monitor the absorbance at 260 nm while slowly increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Record the absorbance at each temperature point.

-

The melting temperature (Tm) is the temperature at which the hyperchromicity is half-maximal.

-

Plot the normalized absorbance versus temperature for each sample.

-

Determine the Tm for ctDNA alone and in the presence of each concentration of this compound. An increase in the Tm of ctDNA in the presence of the compound is indicative of DNA intercalation and stabilization of the double helix.

Conclusion

This compound is a promising bioactive compound with a well-defined chemical structure and a dual mechanism of action that targets fundamental cellular processes. Its ability to both intercalate into DNA and inhibit the critical DNA repair enzyme APE1 makes it a molecule of high interest for the development of novel anticancer and antiparasitic therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its properties for clinical applications.

References

- 1. Preferential intercalation at AT sequences in DNA by lucanthone, hycanthone, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-oxide synthesis by oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Lucanthone N-oxide as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucanthone N-oxide, a derivative of the thioxanthenone lucanthone, is an intriguing molecule with potential applications in oncology and parasitology. This technical guide delves into the core mechanism of this compound as a DNA intercalating agent. It provides a comprehensive overview of its chemical properties, mechanism of action, and the associated signaling pathways. This document also outlines detailed experimental protocols for investigating its interaction with DNA and its biological effects, supported by quantitative data and visual diagrams to facilitate understanding and further research. While much of the detailed experimental data pertains to its parent compound, lucanthone, the information presented here serves as a robust foundation for the specific investigation of this compound.

Introduction

Lucanthone and its derivatives have long been recognized for their biological activities, initially as antischistosomal agents and more recently for their potential as anticancer agents. This compound is a metabolite of lucanthone, and the N-oxidation is believed to enhance its polarity and bioavailability. The planar thioxanthenone core of this compound allows it to insert between the base pairs of DNA, a process known as intercalation. This disruption of the DNA's structure and function is central to its therapeutic effects. This guide will explore the multifaceted mechanism of action of this compound, focusing on its role as a DNA intercalator and an inhibitor of key cellular enzymes.

Chemical and Structural Profile

This compound is derived from lucanthone through the oxidation of the tertiary amine in its side chain. This modification increases the molecule's polarity, which can affect its solubility and pharmacokinetic properties.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₂S | [1] |

| Molecular Weight | 356.48 g/mol | [1] |

| CAS Number | 5615-06-5 | [1] |

| Chemical Name | 1-{[2-(diethyl-oxido-amino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one | [1] |

| Key Structural Feature | Planar thioxanthenone core for DNA intercalation | [1] |

Mechanism of Action

The primary mechanism of action of this compound is its ability to intercalate into DNA. This process is facilitated by the planar structure of its thioxanthenone ring system, which stacks between the base pairs of the DNA double helix. This interaction leads to a cascade of cellular events, ultimately resulting in cytotoxicity in cancer cells and parasites.

DNA Intercalation

This compound, like its parent compound, exhibits a preference for intercalating at AT-rich sequences within the DNA.[2] This binding distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription.[1]

Enzyme Inhibition

Beyond simple intercalation, Lucanthone and its derivatives are known to inhibit the activity of crucial nuclear enzymes:

-

Topoisomerases I and II: These enzymes are vital for resolving DNA topological problems during replication, transcription, and repair. Lucanthone has been shown to inhibit both topoisomerase I and II, leading to the accumulation of DNA strand breaks.[3]

-

Apurinic/apyrimidinic Endonuclease 1 (APE1): APE1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. Lucanthone inhibits the endonuclease activity of APE1 by binding to a hydrophobic pocket near its active site.[4][5] This inhibition of DNA repair can sensitize cancer cells to radiation and chemotherapy.

The following diagram illustrates the workflow for investigating the DNA intercalation and enzyme inhibition by this compound.

Caption: Experimental workflow for characterizing this compound.

Signaling Pathways Affected by this compound

The cellular response to DNA damage and enzyme inhibition induced by this compound involves complex signaling pathways, primarily leading to apoptosis and modulation of autophagy.

Apoptosis Induction

Lucanthone has been shown to induce apoptosis in cancer cells. This process is often mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as the death receptor 5 (DR5).[6] The inhibition of APE1 can also contribute to the accumulation of DNA damage, triggering the intrinsic apoptotic pathway.

The following diagram depicts a simplified signaling pathway for Lucanthone-induced apoptosis.

Caption: Signaling pathway of Lucanthone-induced apoptosis.

Autophagy Inhibition

Autophagy is a cellular self-degradation process that can promote cancer cell survival under stress. Lucanthone has been identified as an autophagy inhibitor.[7][8] It impairs autophagic degradation, leading to the accumulation of autophagosomes and the protein p62/SQSTM1. This inhibition of a pro-survival pathway can sensitize cancer cells to other therapies.

The logical relationship of Lucanthone's dual role in inhibiting autophagy and inducing apoptosis is depicted below.

Caption: Logical flow of Lucanthone's anticancer effects.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, the data for the parent compound, lucanthone, provides a valuable reference point.

Table 1: Enzyme Inhibition and Cytotoxicity of Lucanthone

| Parameter | Value | Cell Line/System | Reference |

| APE1 IC₅₀ | 5 µM | Depurinated plasmid DNA | [4] |

| Hycanthone APE1 IC₅₀ | 80 nM | Depurinated plasmid DNA | [4] |

| Lucanthone APE1 K_D | 89 nM | BIACORE | [4] |

| Hycanthone APE1 K_D | 10 nM | BIACORE | [4] |

| GBM Cell Viability Reduction | 40-70% at 5-10 µM | GBM9, GBM43 | [9] |

Table 2: Biophysical Interaction of DNA Intercalators with DNA (Illustrative)

| Compound | K_b (M⁻¹) | Technique | Reference |

| Illustrative Vanadium Complex 1 | 2.81 x 10⁴ | UV-Vis Titration | [10] |

| Illustrative Vanadium Complex 2 | 2.35 x 10⁴ | UV-Vis Titration | [10] |

| Illustrative Tb(III) Complexes | 10⁶ - 10⁷ | Fluorescence Spectroscopy | [11] |

Note: The data in Table 2 is for illustrative purposes to show typical binding constants for DNA intercalators, as specific values for this compound were not found.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a DNA intercalating agent. These are generalized protocols and may require optimization.

DNA Intercalation Assays

-

Principle: The binding of a ligand to DNA often results in changes in the absorbance spectrum of the ligand (hypochromism and bathochromic shift).

-

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of calf thymus DNA (ctDNA).

-

Incubate the solutions at room temperature for 30 minutes to allow for equilibrium.

-

Record the UV-Vis spectra from 200-600 nm.

-

Analyze the changes in absorbance to determine the binding constant (K_b) using the Wolfe-Shimer equation or similar models.

-

-

Principle: The fluorescence intensity of a molecule can be quenched or enhanced upon binding to DNA. Competitive displacement assays with a known DNA intercalator (e.g., ethidium bromide) can also be used.

-

Protocol (Competitive Binding):

-

Prepare a solution of ctDNA and ethidium bromide (EtBr) in buffer.

-

Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~520 nm, emission at ~600 nm).

-

Add increasing concentrations of this compound to the solution.

-

After each addition, incubate for 5 minutes and record the fluorescence spectrum.

-

The quenching of the DNA-EtBr fluorescence indicates the displacement of EtBr by this compound. Calculate the binding constant using the Stern-Volmer equation.

-

-

Principle: CD spectroscopy can detect conformational changes in DNA upon ligand binding. Intercalation typically induces a significant change in the CD spectrum of DNA.

-

Protocol:

-

Prepare a solution of ctDNA in a low-salt buffer.

-

Record the CD spectrum of DNA alone from 220-320 nm.

-

Add increasing concentrations of this compound to the DNA solution.

-

Record the CD spectrum after each addition.

-

Analyze the changes in the positive band (~275 nm) and negative band (~245 nm) of the DNA spectrum to infer the binding mode.

-

Enzyme Inhibition Assays

-

Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

-

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of relaxation will be observed as the persistence of the supercoiled DNA form.

-

-

Principle: This assay uses a fluorescently labeled oligonucleotide substrate containing a single AP site. Cleavage of the substrate by APE1 separates the fluorophore and quencher, resulting in a fluorescence signal.

-

Protocol:

-

Prepare a reaction mixture containing the AP site-containing oligonucleotide substrate, recombinant human APE1, and reaction buffer.

-

Add varying concentrations of this compound.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Conclusion

This compound holds promise as a therapeutic agent due to its ability to act as a DNA intercalator and an inhibitor of key DNA repair and topology-modulating enzymes. The N-oxide functional group may confer advantageous pharmacokinetic properties compared to its parent compound, lucanthone. The experimental frameworks provided in this guide offer a comprehensive approach to further elucidate the specific biochemical and cellular effects of this compound. Further research, particularly in generating specific quantitative data for the N-oxide derivative, is crucial for its development as a potential clinical candidate.

References

- 1. This compound (5615-06-5) for sale [vulcanchem.com]

- 2. Preferential intercalation at AT sequences in DNA by lucanthone, hycanthone, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibition by lucanthone, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fluorescent and ultraviolet-visible spectroscopy studies on the antioxidation and DNA binding properties of binuclear Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The APE1 Inhibitory Function of Lucanthone N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory function of Lucanthone N-oxide on Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA Base Excision Repair (BER) pathway. APE1 is a key target in oncology, as its inhibition can sensitize cancer cells to DNA-damaging agents.[1][2] this compound, a thioxanthenone derivative, has been identified as a direct inhibitor of APE1's endonuclease activity.[2][3][4] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant biological and experimental workflows.

Core Mechanism of APE1 Inhibition

This compound primarily functions by directly inhibiting the AP endonuclease activity of APE1, without affecting its redox signaling function.[3][4][5][6][7][8][9] This inhibition prevents the repair of apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[1] The accumulation of these unrepaired sites can stall replication and transcription, ultimately leading to cell death, particularly when combined with DNA-damaging chemotherapy or radiation.[1]

The proposed mechanisms for this inhibition are twofold:

-

Direct Protein Binding: this compound binds to a hydrophobic pocket near the active site of the APE1 protein.[2][3][10][11] This direct interaction is believed to be the predominant mechanism of inhibition.[3][8]

-

DNA Intercalation: As a planar heterocyclic molecule, this compound can intercalate into DNA, particularly at AT-rich sequences.[2][3] This may physically hinder APE1 from accessing its substrate, the AP site within the DNA strand.[3]

By blocking APE1, this compound has been shown to enhance the cell-killing effects of alkylating agents like temozolomide (TMZ) and methyl methanesulfonate (MMS).[4][10][11]

Quantitative Data Summary

The inhibitory potency of this compound against APE1 has been quantified through various biochemical and biophysical assays. The following tables summarize the key findings.

| Parameter | Value | Compound | Assay | Reference(s) |

| IC50 | 5 µM | This compound | APE1 incision of depurinated plasmid DNA | [2][3][6][7][8][9] |

| IC50 | 80 nM | Hycanthone (analogue) | APE1 incision of depurinated plasmid DNA | [3][6][7][8][9] |

Table 1: Half-maximal Inhibitory Concentration (IC50) Data.

| Parameter | Value | Compound | Assay | Reference(s) |

| K_D_ | 89 nM | This compound | BIACORE (Surface Plasmon Resonance) | [2][3][6][7][8][9] |

| K_D_ | 10 nM | Hycanthone (analogue) | BIACORE (Surface Plasmon Resonance) | [3][6][7][8][9] |

Table 2: Binding Affinity (K_D_) Data.

| Observation | Concentration | Context | Reference(s) |

| Initiation of Inhibition | 50 µM | In vitro assay with 800 ng recombinant APE1 | [5] |

| APE1 Cleavage/Degradation | 50 - 100 µM | In whole cell extracts | [3][8] |

Table 3: In Vitro and Cellular Concentration-dependent Effects.

Signaling Pathway and Experimental Workflows

Base Excision Repair Pathway Inhibition

This compound acts on the Base Excision Repair (BER) pathway, which is essential for repairing DNA damage from oxidation and alkylation.[4] The diagram below illustrates the canonical BER pathway and the specific step of inhibition by this compound.

Experimental Workflow: Inhibitor Characterization

The following diagram outlines a typical workflow for identifying and characterizing an APE1 inhibitor like this compound.

References

- 1. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding [ouci.dntb.gov.ua]

- 2. This compound (5615-06-5) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchportal.lih.lu [researchportal.lih.lu]

- 7. research.rug.nl [research.rug.nl]

- 8. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]

- 10. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Lucanthone N-oxide: A Technical Guide to its Role in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Lucanthone N-oxide's role as a potent inhibitor of autophagy. It details the molecular mechanisms, key signaling pathways, and experimental data supporting its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics targeting autophagy. We will delve into its mechanism of action, which involves the disruption of lysosomal function, leading to the inhibition of autophagic flux and subsequent induction of apoptosis. This guide also presents detailed experimental protocols for assessing the effects of this compound and summarizes key quantitative data from preclinical studies.

Introduction

Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via the lysosome. In the context of cancer, autophagy can play a dual role, either promoting cell survival or contributing to cell death. The inhibition of pro-survival autophagy has emerged as a promising strategy to enhance the efficacy of cancer therapies. Lucanthone, an anti-schistosomal drug, and its N-oxide metabolite have been identified as novel inhibitors of autophagy.[1][2][3][4][5][6][7] This guide focuses on the technical aspects of this compound's function as an autophagy inhibitor, providing a detailed understanding of its mechanism and methods for its study.

Mechanism of Action: Lysosomal Disruption and Apoptosis Induction

This compound inhibits autophagy at a late stage, preventing the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo.[1][2] This is primarily achieved through the disruption of lysosomal function.

2.1. Lysosomal Membrane Permeabilization (LMP)

This compound, being a weak base, accumulates in the acidic environment of lysosomes. This accumulation is believed to lead to lysosomal membrane permeabilization (LMP).[3][6][8][9] The compromised integrity of the lysosomal membrane results in the leakage of lysosomal hydrolases, such as Cathepsins, into the cytoplasm.

2.2. Inhibition of Autophagic Flux

The disruption of lysosomal function effectively halts the autophagic process. This is evidenced by the accumulation of autophagosomes and the autophagy-related proteins LC3-II and p62/SQSTM1.[1][2][10][11][12][13] While LC3-II is recruited to the autophagosome membrane during formation, its accumulation in the presence of an inhibitor like this compound indicates a blockage in its degradation. Similarly, p62, which is normally degraded upon fusion of the autophagosome with the lysosome, accumulates when this process is inhibited.

2.3. Induction of p53-Independent Apoptosis via Cathepsin D

A key consequence of LMP induced by this compound is the release of Cathepsin D into the cytosol.[1][2][14][15] Cytosolic Cathepsin D can then trigger a cascade of events leading to apoptosis, a form of programmed cell death. Notably, this apoptotic pathway has been shown to be independent of the tumor suppressor protein p53, which is often mutated in cancer cells.[1][2] This p53-independent mechanism of action makes this compound a potentially valuable therapeutic agent for a broader range of cancers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its investigation.

Caption: Signaling pathway of this compound in autophagy inhibition and apoptosis induction.

Caption: A typical experimental workflow to investigate the effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Lucanthone in various breast cancer cell lines.

Table 1: Cytotoxicity of Lucanthone in Breast Cancer Cell Lines

| Cell Line | Receptor Status (ER/PR/HER2) | IC50 (µM) of Lucanthone |

| MCF-7 | + / + / - | ~7.9 |

| MDA-MB-231 | - / - / - | ~2.4 - 7.5 |

| T-47D | + / + / - | ~1.8 - 2.9 |

| BT-20 | - / - / - | Data not specified |

| BT-549 | - / - / - | Data not specified |

| SK-BR-3 | - / - / + | Data not specified |

| ZR-75-1 | + / + / - | Data not specified |

IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[16][17][18][19][20]

Table 2: Effect of Lucanthone on Apoptosis and Autophagy Markers

| Cell Line | Treatment | Apoptosis (% of cells) | p62 Expression | LC3-II/LC3-I Ratio | Cathepsin D Expression |

| MDA-MB-231 | 5 µM Lucanthone (48h) | Increased | Increased | Increased | Increased |

| MDA-MB-231 | 10 µM Lucanthone (48h) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| BT-20 | 10 µM Lucanthone (48h) | Increased | Increased | Increased | Increased |

Qualitative changes are indicated where specific quantitative data was not available in the reviewed literature.

Detailed Experimental Protocols

5.1. Cell Viability Assessment: MTT Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[21][22][23][24][25]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

5.2. Apoptosis Detection: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to quantify the percentage of apoptotic cells.[26][27][28][29][30]

-

Cell Collection: Following treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI will stain the DNA of cells with compromised membranes, and the sub-G1 peak in the DNA content histogram is indicative of apoptotic cells.

5.3. Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as LC3, p62, and Cathepsin D.[11][31][32]

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-LC3, anti-p62, or anti-Cathepsin D).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the protein expression level.

5.4. Ultrastructural Analysis: Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of cells and organelles, including the accumulation of autophagosomes.[33][34][35][36][37]

-

Cell Fixation: Fix the treated cells with a primary fixative, typically glutaraldehyde.

-

Post-fixation: Post-fix the cells with osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol and embed them in a resin.

-

Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

-

Staining: Stain the sections with heavy metal stains, such as uranyl acetate and lead citrate, to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope to observe the ultrastructure of the cells and identify the presence and morphology of autophagic vacuoles.

Conclusion

This compound represents a promising autophagy inhibitor with a distinct mechanism of action involving lysosomal disruption and the induction of p53-independent apoptosis. Its ability to target a fundamental survival pathway in cancer cells, coupled with its efficacy in preclinical models, underscores its potential as a novel therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to fully elucidate its clinical utility, both as a monotherapy and in combination with other anticancer agents.

References

- 1. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]

- 4. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding preference of p62 towards LC3-ll during dopaminergic neurotoxin-induced impairment of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer cells ic50: Topics by Science.gov [science.gov]

- 20. mdpi.com [mdpi.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. broadpharm.com [broadpharm.com]

- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 27. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 28. bosterbio.com [bosterbio.com]

- 29. Apoptosis detection using flow cytometry [bio-protocol.org]

- 30. iqproducts.nl [iqproducts.nl]

- 31. researchgate.net [researchgate.net]

- 32. Processing of human cathepsin D is independent of its catalytic function and auto-activation: involvement of cathepsins L and B - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]

- 36. frontiersin.org [frontiersin.org]

- 37. Improved Electron Microscopy Fixation Methods for Tracking Autophagy-Associated Membranes in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

Lucanthone N-oxide: A Technical Deep Dive into Bioavailability and Pharmacokinetics for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucanthone, a thioxanthenone derivative with a history as an antischistosomal agent, is gaining renewed interest for its potential as an anti-cancer agent. Its proposed mechanisms of action, including the inhibition of topoisomerase II and apurinic/apyrimidinic endonuclease 1 (APE1), make it a compelling candidate for further investigation.[1] The N-oxide metabolite of Lucanthone, in particular, is of significant interest due to the potential for reduced toxicity while maintaining therapeutic efficacy. This technical guide provides a comprehensive overview of the current understanding of Lucanthone N-oxide's bioavailability and pharmacokinetics, drawing from available data on the parent compound and general principles of N-oxide pharmacology. This document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the study of this promising compound.

Introduction to Lucanthone and its N-oxide

Lucanthone acts as a DNA intercalating agent and inhibits DNA repair mechanisms, contributing to its cytotoxic effects against cancer cells.[1] The N-oxidation of tertiary amine-containing drugs is a common metabolic pathway, often resulting in metabolites with altered pharmacological and toxicological profiles.[2] In the case of this compound, this modification is anticipated to mitigate the excessive hydrophobicity of the parent compound, potentially leading to improved bioavailability. While specific quantitative data for this compound remains limited, insights can be gleaned from studies on Lucanthone and other N-oxide compounds.

Bioavailability and Pharmacokinetics: An Extrapolated Overview

Direct and comprehensive studies on the bioavailability and pharmacokinetics of this compound are not extensively available in the public domain. However, based on the known properties of Lucanthone and the general behavior of N-oxide metabolites, we can infer a likely pharmacokinetic profile.

Physicochemical Properties Influencing Bioavailability

The introduction of the N-oxide functional group is known to increase the polarity of a molecule.[3] This increased polarity can enhance aqueous solubility, a critical factor for oral absorption. However, it may also decrease membrane permeability.[3] Therefore, a delicate balance is expected in the bioavailability of this compound. In silico models have predicted that some N-oxide compounds can possess good water solubility and high gastrointestinal absorption.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption: While specific data is lacking for this compound, the parent compound, Lucanthone, is known to be orally administered. The N-oxide derivative is expected to be absorbed from the gastrointestinal tract.

Distribution: Lucanthone is known to cross the blood-brain barrier.[5] The impact of N-oxidation on the distribution of this compound, particularly its ability to penetrate the central nervous system, requires further investigation. Studies on other N-oxide compounds, such as clozapine-N-oxide, have shown that they can be substrates for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier, which may limit their CNS penetration.[6]

Metabolism: N-oxide metabolites can be metabolically active and may undergo further biotransformation.[2] The in vivo reduction of N-oxides back to the parent tertiary amine is a known metabolic pathway, which can influence the overall pharmacological effect.[2] The metabolism of this compound back to Lucanthone is a plausible pathway that could contribute to its in vivo activity. The liver is a primary site for such metabolic conversions.[7]

Excretion: The increased polarity of N-oxides generally facilitates their renal excretion.[8] Therefore, it is anticipated that this compound and its potential metabolites are primarily eliminated through the kidneys.

Table 1: Postulated Pharmacokinetic Parameters of this compound

| Parameter | Postulated Characteristic | Rationale/Supporting Evidence |

| Oral Bioavailability | Moderate to High | Increased aqueous solubility due to the N-oxide group may enhance absorption. |

| Distribution | Systemic, potential for limited CNS penetration | Parent compound crosses the BBB; however, N-oxide may be a substrate for efflux pumps.[5][6] |

| Metabolism | Hepatic; potential for reduction to Lucanthone | Liver is the primary site of N-oxide metabolism; in vivo reduction is a common pathway.[2][7] |

| Excretion | Primarily Renal | Increased polarity of the N-oxide facilitates urinary excretion.[8] |

Experimental Protocols for Pharmacokinetic Assessment

To definitively characterize the bioavailability and pharmacokinetics of this compound, a series of preclinical studies are necessary. The following outlines key experimental methodologies.

In Vitro Permeability and Metabolism Assays

-

Caco-2 Permeability Assay: To assess intestinal absorption, Caco-2 cell monolayers can be utilized. This assay measures the bidirectional transport of the compound, providing an indication of its potential for oral absorption and whether it is a substrate for efflux transporters.

-

Microsomal Stability Assay: Incubation of this compound with liver microsomes (human and animal species) will determine its metabolic stability and identify potential metabolites. This can help to elucidate the metabolic pathways, including the potential for reduction back to Lucanthone.

-

Plasma Protein Binding: Determining the extent of binding to plasma proteins is crucial as only the unbound fraction is pharmacologically active. This can be assessed using techniques like equilibrium dialysis or ultrafiltration.

In Vivo Pharmacokinetic Studies in Animal Models

-

Animal Models: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species should be used to evaluate the pharmacokinetics of this compound.

-

Dosing and Sampling: The compound should be administered via intravenous (IV) and oral (PO) routes to determine absolute bioavailability. Blood samples should be collected at various time points post-dosing. Urine and feces should also be collected to assess excretion pathways.

-

Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of this compound and its potential metabolites (including Lucanthone) in biological matrices.[9][10]

Potential Signaling Pathways and Experimental Workflows

The anti-cancer activity of Lucanthone is attributed to its ability to induce DNA damage and inhibit DNA repair.[1] While the specific signaling pathways modulated by this compound have not been fully elucidated, we can hypothesize its involvement in key cancer-related pathways based on the actions of its parent compound and the general mechanisms of DNA damage response.

DNA Damage Response and Apoptosis Pathway

Lucanthone's inhibition of topoisomerase II and APE1 leads to the accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[1] This is a critical pathway to investigate for this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro metabolism of lignocaine to its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and excretion of nitric oxide in humans. An experimental and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Promising Antischistosomal Agent: An In-depth Technical Guide on the Early Discovery and Development of Lucanthone N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for effective and less toxic treatments for schistosomiasis, a debilitating parasitic disease, led researchers to explore the metabolic fate of existing drugs. One such compound was lucanthone, a potent schistosomicide. Early investigations into its metabolism unveiled a key derivative, Lucanthone N-oxide. This technical guide delves into the core aspects of the early discovery and development of this compound, summarizing the initial quantitative data, detailing the experimental protocols of the time, and visualizing the logical framework that guided its initial exploration as a promising therapeutic agent.

Discovery and Initial Synthesis

This compound was first identified as a metabolic product of lucanthone. Early research focused on isolating and characterizing metabolites from the urine of animals treated with the parent drug. The N-oxide was notable for its distinct properties compared to lucanthone and its other major metabolite, hycanthone.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from Lucanthone hydrochloride.

Materials:

-

Lucanthone hydrochloride

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

-

Dichloromethane or a similar chlorinated solvent

-

Sodium bicarbonate or other suitable base

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Lucanthone hydrochloride is dissolved in a suitable organic solvent such as dichloromethane.

-

An aqueous solution of a base, like sodium bicarbonate, is added to neutralize the hydrochloride salt and liberate the free base of lucanthone. The aqueous layer is then separated and discarded.

-

The organic solution containing the lucanthone free base is dried over an anhydrous drying agent and then filtered.

-

The oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is slowly added to the solution of lucanthone at a controlled temperature, typically at or below room temperature, with constant stirring. The progress of the reaction would have been monitored by techniques available at the time, such as thin-layer chromatography.

-

Upon completion of the reaction, the reaction mixture is washed with a basic solution to remove any acidic byproducts.

-

The organic layer is then washed with water, dried, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification would be carried out by recrystallization from a suitable solvent to obtain the pure N-oxide.

Early Biological Screening: Antischistosomal Activity

The primary focus of the early development of this compound was its efficacy against Schistosoma parasites. Initial studies were conducted in animal models, primarily mice and hamsters, to assess its activity compared to the parent compound, lucanthone, and its other metabolite, hycanthone.

Quantitative Data: In Vivo Schistosomicidal Activity

The following tables summarize the key findings from early in vivo studies on the schistosomicidal activity of this compound.

Table 1: Schistosomicidal Activity of Lucanthone and its Metabolites in Mice Infected with S. mansoni

| Compound | Route of Administration | Total Dose (mg/kg) | Dosing Schedule | % Worm Reduction |

| Lucanthone HCl | Oral | 500 | 100 mg/kg daily for 5 days | 95 |

| Lucanthone HCl | Intramuscular | 250 | 50 mg/kg daily for 5 days | 90 |

| Hycanthone | Intramuscular | 50 | 10 mg/kg daily for 5 days | 100 |

| This compound | Oral | 1000 | 200 mg/kg daily for 5 days | 50 |

| This compound | Intramuscular | 500 | 100 mg/kg daily for 5 days | 60 |

Table 2: Schistosomicidal Activity of Lucanthone and its Metabolites in Hamsters Infected with S. mansoni

| Compound | Route of Administration | Total Dose (mg/kg) | Dosing Schedule | % Worm Reduction |

| Lucanthone HCl | Oral | 250 | 50 mg/kg daily for 5 days | 100 |

| Lucanthone HCl | Intramuscular | 125 | 25 mg/kg daily for 5 days | 100 |

| Hycanthone | Intramuscular | 25 | 5 mg/kg daily for 5 days | 100 |

| This compound | Oral | 500 | 100 mg/kg daily for 5 days | 70 |

| This compound | Intramuscular | 250 | 50 mg/kg daily for 5 days | 80 |

These early results indicated that while this compound possessed schistosomicidal activity, it was less potent than its parent compound, lucanthone, and the other metabolite, hycanthone, when administered at the tested dosages.

Experimental Protocol: In Vivo Schistosomicidal Assay in Mice and Hamsters

The following is a generalized protocol based on the methodologies of the 1960s for assessing the in vivo efficacy of schistosomicidal agents.

Objective: To determine the percentage of worm reduction in S. mansoni-infected mice and hamsters after treatment with test compounds.

Materials:

-

Swiss mice or golden hamsters

-

S. mansoni cercariae

-

Test compounds (Lucanthone HCl, Hycanthone, this compound)

-

Vehicle for drug administration (e.g., water, oil)

-

Animal cages and bedding

-

Dissection tools

-

Microscope

Procedure:

-

Infection: Laboratory mice or hamsters are infected with a standardized number of S. mansoni cercariae, typically via subcutaneous injection or tail immersion.

-

Incubation Period: The infected animals are housed under standard laboratory conditions for a period of several weeks to allow the parasites to mature into adult worms.

-

Treatment: The animals are then treated with the test compounds. The compounds are administered either orally via gavage or parenterally (e.g., intramuscularly) for a specified number of consecutive days. A control group of infected animals receives only the vehicle.

-

Worm Recovery: A set period after the last treatment dose, the animals are euthanized. The adult schistosomes are recovered from the mesenteric veins and liver by perfusion or dissection.

-

Worm Counting: The number of recovered worms from the treated and control groups is counted under a microscope.

-

Data Analysis: The percentage of worm reduction is calculated for each treatment group relative to the mean number of worms recovered from the control group.

Early Insights into Mechanism of Action and Developmental Rationale

While the precise molecular mechanisms were not fully elucidated in the early stages, the development of this compound was driven by a key observation: the dissociation of desired therapeutic effects from unwanted toxicity.

Reduced Mutagenicity: A Key Developmental Driver

A pivotal finding in the early 1970s was that N-oxidation of lucanthone and hycanthone led to a significant reduction in their mutagenic activity.[1] This was a critical discovery, as the mutagenic potential of the parent compounds was a major concern for their clinical use. The ability of this compound to retain antischistosomal activity while exhibiting lower mutagenicity provided a strong rationale for its continued development as a potentially safer alternative.

Visualizing the Developmental Logic

The following diagram illustrates the logical workflow that guided the early investigation of this compound.

References

Methodological & Application

Determining the Effective Concentration of Lucanthone N-oxide in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the effective concentration of Lucanthone N-oxide, a promising anti-cancer agent, in various cell culture models. This compound, a derivative of lucanthone, has demonstrated cytotoxic effects against a range of cancer cell lines, primarily through the induction of lysosomal membrane permeabilization, leading to inhibition of autophagy and subsequent apoptosis. This guide offers a comprehensive overview of its mechanism of action, a structured summary of its effective concentrations in different cancer cell types, and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) using a standard cell viability assay. Additionally, visual diagrams of the experimental workflow and the key signaling pathways affected by this compound are provided to facilitate a deeper understanding of its cellular effects.

Introduction

Lucanthone and its derivatives have garnered significant interest in oncology research due to their potential as anti-neoplastic agents. This compound acts as a lysosomotropic agent, accumulating in lysosomes and disrupting their membrane integrity. This leads to the leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm, which in turn triggers a cascade of events culminating in apoptotic cell death. A key consequence of this lysosomal dysfunction is the inhibition of the autophagy-lysosome pathway, a critical cellular process for recycling damaged organelles and proteins, which is often upregulated in cancer cells to promote survival. By disrupting this pathway, this compound sensitizes cancer cells to cell death.

The determination of the effective concentration, often expressed as the IC50 value, is a critical first step in the preclinical evaluation of any potential therapeutic agent. This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, cell viability. Accurate determination of the IC50 is essential for designing subsequent in vitro and in vivo experiments and for understanding the therapeutic window of the compound.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GBM43 | Glioblastoma | ~1.5 | [1] |

| GBM9 | Glioblastoma | ~1.5 | [1] |

| KR158 (Glioma Stem Cells) | Glioblastoma | ~2 | [2] |

| GLUC2 (Glioma Stem Cells) | Glioblastoma | ~2 | [2] |

| KR158 (serum-cultured) | Glioblastoma | ~11-13 | [2] |

| GLUC2 (serum-cultured) | Glioblastoma | ~11-13 | [2] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but cytotoxic effects observed | |

| MCF-7 | Breast Cancer | Not explicitly stated, but cytotoxic effects observed | |

| Caki | Renal Cancer | Not explicitly stated, but cytotoxic effects observed | |

| ACHN | Renal Cancer | Not explicitly stated, but cytotoxic effects observed | |

| PC3 | Prostate Cancer | Not explicitly stated, but cytotoxic effects observed | |

| A549 | Lung Cancer | Not explicitly stated, but cytotoxic effects observed |

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Target cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should also be prepared.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a set of wells with medium only as a blank control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism) by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

-

Mandatory Visualizations

Signaling Pathway of this compound

References

- 1. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lucanthone Treatment in Mouse Models of Glioma

Introduction

This document provides detailed application notes and protocols for the use of Lucanthone in preclinical mouse models of glioma. The information presented is synthesized from published research and is intended for researchers, scientists, and drug development professionals. While the initial topic of interest was Lucanthone N-oxide, the available scientific literature extensively details the use of its parent compound, Lucanthone, in glioma models. This compound is a derivative of Lucanthone, and while it has been investigated in other disease contexts for its potentially lower toxicity, specific data on its efficacy and protocols in glioma mouse models are not available in the current body of research. The following data and protocols are therefore based on studies conducted with Lucanthone. It is known that Lucanthone can cross the blood-brain barrier and has shown efficacy in slowing tumor growth in glioma models.[1][2][3][4][5] The primary mechanism of action identified is the inhibition of autophagy through the disruption of lysosomal function.[1][3][5]

Data Presentation

The following tables summarize the quantitative data from key studies on the use of Lucanthone in in vitro and in vivo glioma models.

Table 1: In Vitro Efficacy of Lucanthone on Glioma Cell Lines

| Cell Line | Treatment | Concentration | Duration | Effect | Reference |

| KR158 | Lucanthone | 10 µM | 2 weeks (added every 4 days) | Hindered proliferation | [1] |

| GLUC2 | Lucanthone | 10 µM | 2 weeks (added every 4 days) | Hindered proliferation | [1] |

| GBM43 (Stem-like) | Lucanthone | 10 µM | 5 days | Drastically reduced cell viability, completely inhibited spheroid formation | [1] |

Table 2: In Vivo Efficacy of Lucanthone in a Murine Glioma Model

| Mouse Model | Treatment Group | Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| GLUC2 GSC implanted in striatum | Saline (Control) | N/A | i.p. | Daily from day 7 to day 20 | Tumor progression | [1] |

| GLUC2 GSC implanted in striatum | Lucanthone | 50 mg/kg | i.p. | Daily from day 7 to day 20 | Slowed tumor growth, reduced numbers of Olig2+ glioma cells, normalized tumor vasculature, reduced tumor hypoxia | [1] |

| TMZ-resistant GLUC2 GSC implanted | Control | N/A | Not specified | Not specified | Widespread Olig2 positivity | [2] |

| TMZ-resistant GLUC2 GSC implanted | Lucanthone | Not specified | Not specified | Not specified | Significantly decreased Olig2 intensity and area positivity | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving Lucanthone in mouse models of glioma.

Murine Glioma Model Establishment

-

Cell Culture : Murine glioma stem-like cells (GSCs), such as GLUC2, are cultured as spheroids for 10 days.[1]

-

Cell Preparation : The spheroids are mechanically dissociated to create a single-cell suspension. 100,000 GLUC2 cells are resuspended in PBS for injection.[1]

-

Animal Model : 3-4 month old male and female mice are used.[1]

-

Stereotactic Implantation :

-

Mice are anesthetized (e.g., with 20 mg/kg avertin).

-

A midline incision is made in the scalp, and the skin is retracted.

-

A small burr hole is drilled in the skull at the following stereotactic coordinates from bregma: -1mm anteroposterior and +2 mediolateral.[1]

-

1 x 10^5 GLUC2 GSCs are injected into the striatum over a period of 2-4 minutes at a depth of 3 mm.[1]

-

The needle is kept in place for an additional 3 minutes post-injection to prevent reflux.[1]

-

-

Tumor Growth and Monitoring : Tumors are allowed to form for 7 days. Tumor presence and growth are confirmed and monitored using an in vivo imaging system (e.g., IVIS) for luciferase-expressing cells.[1]

Lucanthone Treatment Protocol (In Vivo)

-

Drug Preparation : Lucanthone is solubilized in a vehicle solution, for example, 10% DMSO and 40% hydroxypropyl-β-cyclodextrin (HPCD) in PBS.[1]

-

Animal Grouping : After tumor confirmation on day 7, mice are randomly segregated into a control group and a treatment group.[1]

-

Administration :

-

Treatment Schedule : Treatment is administered daily from day 7 post-implantation until day 20.[1]

-

Endpoint Analysis : On day 21, tumors are visualized again via bioluminescent imaging to assess the treatment effect. Brains are then harvested for immunohistochemical analysis.[1]

Immunohistochemistry Protocol

-

Tissue Preparation :

-

Mice are anesthetized and transcardially perfused with PBS followed by 4% paraformaldehyde (PFA) in PBS.[1]

-

Brains are removed, post-fixed in 4% PFA overnight, and then dehydrated in 30% sucrose in PBS for 48 hours.[1]

-

Brains are embedded in optimal cutting temperature (OCT) compound, and 20µm coronal sections are prepared using a cryostat.[1]

-

-

Staining :

Visualizations

The following diagrams illustrate key pathways and workflows related to Lucanthone treatment in glioma.

Caption: Lucanthone's mechanism of action in glioma cells.

Caption: In vivo experimental workflow for Lucanthone efficacy.

Caption: Effects of Lucanthone on the glioma tumor microenvironment.

References

- 1. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - Frontiers in Oncology - Figshare [frontiersin.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Lucanthone N-oxide and Temozolomide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of approximately 15 months.[1][2][3] The standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[1][2] However, resistance to TMZ is a major factor in treatment failure and tumor recurrence.[1][2] One of the mechanisms contributing to this resistance is cytoprotective autophagy, a cellular process that allows tumor cells to survive the stress induced by chemotherapy.[1][2][4]

Lucanthone, an anti-schistosomal agent that can cross the blood-brain barrier, has been identified as an autophagy inhibitor.[1][2][5] Preclinical studies have demonstrated that lucanthone can enhance the efficacy of temozolomide in glioma cells, particularly in stem-like and TMZ-resistant populations.[1][2] This document provides detailed application notes and protocols based on these preclinical findings for the combination therapy of lucanthone and temozolomide. While the focus of this document is on lucanthone, it is important to note that lucanthone N-oxide is a metabolite of lucanthone.

Mechanism of Action

Temozolomide is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine. This DNA damage, if unrepaired, leads to futile mismatch repair cycles and ultimately, apoptosis. A key mechanism of TMZ resistance is the expression of O6-methylguanine-DNA methyltransferase (MGMT), which directly repairs the O6-methylguanine lesions.

Lucanthone acts as a sensitizer to temozolomide through multiple mechanisms:

-

Autophagy Inhibition: Lucanthone targets lysosomes, disrupting autophagic flux.[1][2][5] This prevents the recycling of cellular components that would otherwise help the tumor cell survive the DNA damage induced by TMZ.

-

Inhibition of DNA Repair: Lucanthone has been shown to inhibit topoisomerase II and AP endonuclease 1 (APE1), enzymes involved in DNA repair.[1]

-

Targeting Glioma Stem-like Cells (GSCs): Lucanthone has been shown to preferentially target GSCs, a subpopulation of tumor cells believed to be responsible for tumor recurrence and treatment resistance.[1][5] It reduces the expression of the stemness marker Olig2.[1][5]

-

Potential PPT1 Inhibition: Recent evidence suggests that lucanthone may also act as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[3][5]

The combination of lucanthone and temozolomide leads to a synergistic increase in DNA damage, as evidenced by increased γH2AX staining, and enhanced tumor cell death.[6]

Figure 1: Simplified signaling pathway of Temozolomide and Lucanthone action in glioblastoma.

Data Presentation

In Vitro Efficacy of Lucanthone

| Cell Line | Culture Condition | IC50 (µM) | Reference |

| KR158 | Serum-containing medium | 11-13 | [1] |

| GLUC2 | Serum-containing medium | 11-13 | [1] |

| KR158 GSC | Stemness medium | ~2 | [1] |

| GLUC2 GSC | Stemness medium | ~2 | [1] |

| Patient-derived GSC | Stemness medium | ~1.5 | [5] |

Synergistic Effects of Lucanthone and Temozolomide

| Cell Line | Assay | Observation | Reference |

| KR158 | Crystal Violet Staining | Significant synergistic interaction | [6] |

| GLUC2 | Crystal Violet Staining | Significant synergistic interaction | [6] |

| KR158 | γH2AX Staining | Increased DNA damage with combination | [6] |

| GLUC2 | γH2AX Staining | Increased DNA damage with combination | [6] |

Experimental Protocols

In Vitro Cell Viability and Synergy

Objective: To determine the half-maximal inhibitory concentration (IC50) of lucanthone and to assess its synergistic effects with temozolomide in glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., KR158, GLUC2)

-

Standard cell culture medium (e.g., DMEM with 10% FBS)

-

Stemness medium for GSCs (e.g., Neurobasal medium supplemented with B27, N2, EGF, and bFGF)

-

Lucanthone hydrochloride

-

Temozolomide

-

MTT reagent or Calcein-AM

-

Crystal Violet solution

-

96-well plates

-

Plate reader

Protocol for MTT Assay (for IC50 determination):

-

Seed glioma cells in 96-well plates at an appropriate density and allow them to adhere overnight. For GSCs, dissociate spheroids and plate overnight.[1]

-

Prepare serial dilutions of lucanthone in the appropriate cell culture medium.

-

Treat the cells with increasing concentrations of lucanthone for 72 hours.[6]

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value using non-linear regression analysis.

Protocol for Crystal Violet Synergy Assay:

-

Seed KR158 and GLUC2 cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with sub-toxic concentrations of lucanthone, temozolomide, or the combination of both for 4 days.

-

Remove the drug-containing medium and allow the cells to recover in drug-free medium for 3 days.[6]

-

Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

-

Wash the plates to remove excess stain and allow them to dry.

-

Lyse the stained cells with a solubilizing agent (e.g., 10% acetic acid).

-

Measure the absorbance to quantify cell viability.

-

Assess the interaction between lucanthone and TMZ for synergy using an appropriate statistical method (e.g., King's synergy test).[6]

Figure 2: Workflow for the in vitro synergy assessment of lucanthone and temozolomide.

In Vivo Efficacy in a Glioblastoma Mouse Model

Objective: To evaluate the in vivo efficacy of lucanthone in combination with temozolomide in a TMZ-resistant glioblastoma mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice) or syngeneic mice (e.g., C57BL/6 for GL261 cells)

-

Luciferase-expressing TMZ-resistant glioma cells (e.g., GLUC2 cells pre-treated with repeated cycles of 500 µM TMZ)[5]

-

Stereotactic injection apparatus

-

Lucanthone

-

Temozolomide

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

Protocol:

-

Tumor Cell Implantation:

-

Culture and harvest TMZ-resistant, luciferase-expressing glioma cells.

-

Intracranially implant the cells into the striatum of the mice using a stereotactic apparatus.[5]

-

-

Tumor Engraftment Confirmation:

-